1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-3-4-14(11-13(12)2)19-16(22)17-7-8-20-9-10-21-15(20)5-6-18-21/h3-6,9-11H,7-8H2,1-2H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUXOPZONGUDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN3C2=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The imidazo[1,2-b]pyrazole core is then alkylated with a suitable ethylating agent to introduce the ethyl linker.
Urea formation: The final step involves the reaction of the alkylated intermediate with 3,4-dimethylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The aromatic ring and the imidazo[1,2-b]pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea has been explored in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is dependent on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Pathways: Interference with cellular processes such as DNA replication, protein synthesis, or cell cycle regulation.
Comparison with Similar Compounds
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical and biological properties.
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methylphenyl)urea: Contains a single methyl group on the phenyl ring, potentially altering its reactivity and activity.
Uniqueness: 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is unique due to the presence of both the imidazo[1,2-b]pyrazole moiety and the 3,4-dimethylphenyl group. This combination may confer distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a compound that belongs to the class of imidazo[1,2-b]pyrazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its structure combines an imidazo[1,2-b]pyrazole moiety with a phenylurea group, which is known for various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C15H17N5O
- Molecular Weight : 299.33 g/mol
- CAS Number : 1790196-28-9
Biological Activity
The biological activity of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea has been explored through various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives possess significant anticancer properties. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 (Breast Cancer) | 10.5 |
| Example B | HeLa (Cervical Cancer) | 8.7 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. It has been evaluated against both bacterial and fungal strains. For example, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-b]pyrazole derivatives is notable. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in various models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazo[1,2-b]pyrazole core or the phenylurea moiety can significantly impact potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances activity.
- Linker Variations : Alterations in the ethyl linker can affect bioavailability and pharmacokinetics.
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
-
Study on Anticancer Activity :
- A derivative similar to 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea was tested against various cancer cell lines.
- Results showed significant inhibition of tumor growth in vivo models.
-
Antimicrobial Testing :
- A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties.
- The findings indicated that modifications to the side chains could enhance antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
